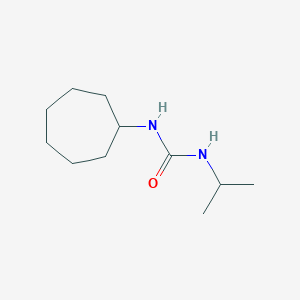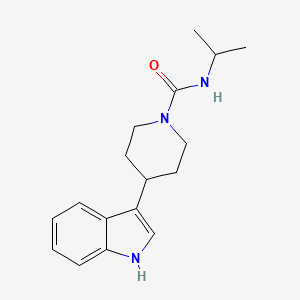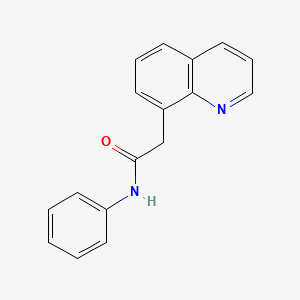
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one, commonly known as 2-Fluorodeschloroketamine (2-FDCK), is a chemical compound that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been gaining popularity in the scientific research community due to its potential therapeutic applications.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been studied extensively in the scientific research community due to its potential therapeutic applications. It has been found to have anesthetic, analgesic, and antidepressant effects. It has also been studied for its potential use in treating addiction, anxiety, and post-traumatic stress disorder (PTSD).
Mécanisme D'action
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory. It binds to the receptor and inhibits the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. This results in the suppression of pain and the induction of anesthesia.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, one of the limitations of using 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Orientations Futures
There are many future directions for the study of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one. One area of research is the development of new analogs and derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one in various neurological and psychiatric disorders. Additionally, there is a need for further studies on the safety and toxicity of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one, as well as its potential interactions with other drugs and medications.
Conclusion:
In conclusion, 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound that has gained popularity in the scientific research community due to its potential therapeutic applications. It acts on the NMDA receptor and has been found to have anesthetic, analgesic, and antidepressant effects. While there are advantages and limitations to using 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments, there are many future directions for research on this compound, including the development of new analogs and derivatives and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 2-Fluorobenzonitrile with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with pyrrolidine to obtain 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one. The purity of the compound can be improved through recrystallization and further purification techniques.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-6-2-1-5-11(12)7-8-13(16)15-9-3-4-10-15/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLXLOZQGXQECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)



![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)




